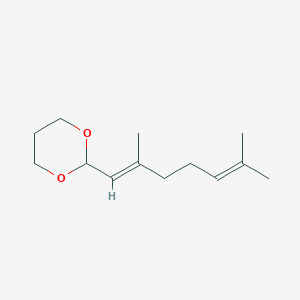
3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide, also known as EFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFP belongs to the class of pyrazole carbohydrazides and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide is not fully understood, but studies have suggested that it exerts its effects by modulating various signaling pathways. In cancer cells, 3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide has been shown to induce apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. Inflammation is regulated by various cytokines, and 3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide's antioxidant properties are thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects
3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. Inflammation is a complex process that involves the activation of various signaling pathways, and 3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activation of NF-κB and MAPK signaling pathways. 3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide's antioxidant properties can help protect against oxidative stress-induced damage, which is implicated in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potential therapeutic applications. However, 3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide's limitations include its limited solubility in water, which can affect its bioavailability, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide research, including its potential use as a therapeutic agent in cancer, inflammation, and oxidative stress-related diseases. Further studies are needed to elucidate the mechanism of action of 3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide and to optimize its pharmacokinetic properties. Additionally, the development of 3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide derivatives with improved solubility and bioavailability could enhance its therapeutic potential.
Conclusion
In conclusion, 3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide's anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of novel therapeutic agents. Further studies are needed to fully understand 3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide's mechanism of action and to optimize its pharmacokinetic properties.
Synthesemethoden
3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide can be synthesized using a straightforward method that involves the reaction of 4-ethoxybenzaldehyde, 2-furfural, and pyrazole-5-carbohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline powder with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and oxidative stress. In cancer research, 3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Inflammation is a crucial factor in the development of various diseases, and 3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide has been shown to possess anti-inflammatory properties by reducing the levels of inflammatory cytokines. 3-(4-ethoxyphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide has also been studied for its antioxidant properties, which can help protect against oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-2-23-13-7-5-12(6-8-13)15-10-16(20-19-15)17(22)21-18-11-14-4-3-9-24-14/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSFJWKNBVIRGR-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-N'-[(E)-(furan-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5851323.png)

![N-{4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B5851334.png)

![4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5851349.png)

![5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B5851368.png)

![2-[benzyl(2,4-dichlorobenzyl)amino]ethanol](/img/structure/B5851378.png)

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5851395.png)

![N-[2-(3-methylbutyl)-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl]acetamide](/img/structure/B5851410.png)
